3-Bromo-4-methoxypyridine-2-carboxylic acid CAS number and properties
3-Bromo-4-methoxypyridine-2-carboxylic acid CAS number and properties
Topic: 3-Bromo-4-methoxypyridine-2-carboxylic acid CAS number and properties Content Type: In-depth technical guide
Strategic Scaffold for Medicinal Chemistry and Agrochemical Discovery
Executive Summary
3-Bromo-4-methoxypyridine-2-carboxylic acid (CAS 1211588-82-7 ) is a highly specialized heterocyclic building block. Characterized by a trisubstituted pyridine ring, it features three distinct reactive handles: a carboxylic acid at C2, a bromine atom at C3, and a methoxy group at C4. This dense functionalization makes it a "linchpin" intermediate in the synthesis of complex pharmacophores, particularly for kinase inhibitors and bromodomain (BET) ligands where the pyridine nitrogen serves as a critical hydrogen bond acceptor.
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic routes, and reactivity profiles, designed for researchers requiring high-purity synthesis and derivatization protocols.
Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound is an off-white to pale yellow solid. Its solubility profile is typical of picolinic acid derivatives: sparingly soluble in water (acidic pH) but readily soluble in polar aprotic solvents like DMSO and DMF.
Table 1: Chemical Specifications
| Property | Data |
| CAS Number | 1211588-82-7 |
| IUPAC Name | 3-Bromo-4-methoxypyridine-2-carboxylic acid |
| Common Synonyms | 3-Bromo-4-methoxypicolinic acid; 3-Bromo-4-methoxy-2-pyridinecarboxylic acid |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| SMILES | COC1=C(Br)C(C(=O)O)=NC=C1 |
| InChI Key | REQHJNBQZVJWSZ-UHFFFAOYSA-N (Isomer specific) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~2.0 (Pyridine N) |
| Melting Point | 145–150 °C (Decomposition often observed >160 °C) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Methodologies
Synthesis of this isomer requires strict regiocontrol. The most robust, self-validating protocol avoids direct bromination of 4-methoxypicolinic acid (which often yields mixtures of 3-Br and 5-Br isomers) and instead utilizes a Nucleophilic Aromatic Substitution (
Protocol A: Regioselective (Recommended)
Rationale: The 4-position of the pyridine ring is highly activated towards nucleophiles due to the electron-withdrawing nature of the ring nitrogen and the 2-carboxyl group. A 4-chloro or 4-nitro substituent can be cleanly displaced by methoxide, leaving the 3-bromo and 2-carboxyl groups intact.
Step-by-Step Workflow:
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Starting Material: Methyl 3-bromo-4-chloropicolinate (commercially available or synthesized from 4-hydroxypicolinic acid).
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Reagents: Sodium methoxide (NaOMe, 1.1 equiv), Methanol (anhydrous).
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Procedure:
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Dissolve Methyl 3-bromo-4-chloropicolinate in anhydrous MeOH under
. -
Cool to 0 °C.
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Add NaOMe (0.5 M in MeOH) dropwise over 30 minutes. Control: Maintain temperature <5 °C to prevent attack at the ester or bromine exchange.
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Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
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Monitor: TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (chloride) should disappear.
-
-
Hydrolysis (In situ):
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Add LiOH (2.0 equiv, aq. solution) directly to the reaction mixture.
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Stir at RT for 2 hours to hydrolyze the methyl ester to the free acid.
-
-
Work-up:
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Concentrate MeOH under reduced pressure.
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Acidify the aqueous residue to pH 3–4 with 1N HCl.
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Precipitate forms. Filter and wash with cold water.
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Purification: Recrystallization from Ethanol/Water if necessary.
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Protocol B: Direct Bromination (Alternative)
Rationale: Direct bromination of 4-methoxypicolinic acid is feasible but requires careful control of stoichiometry to favor the 3-position over the 5-position.
-
Reagents:
or NBS, Acetic Acid/NaOAc buffer. -
Critical Note: The 3-position is sterically crowded but electronically favored due to the ortho-directing methoxy group and the stabilizing effect of the adjacent carboxylate.
Visualization: Synthetic Logic Flow
Figure 1: Strategic synthesis via Nucleophilic Aromatic Substitution (
Reactivity & Functionalization
This scaffold is a "privileged structure" because it allows for orthogonal functionalization. Researchers can modify the molecule sequentially without cross-reactivity.
C3-Bromine: Suzuki-Miyaura Cross-Coupling
The bromine atom at C3 is sterically hindered by the adjacent C2-COOH and C4-OMe groups.
-
Catalyst Choice: Use active bulky phosphine ligands (e.g.,
, XPhos Pd G2) to overcome steric hindrance. -
Conditions: Boronic acid (1.2 equiv),
(3 equiv), Dioxane/Water (9:1), 90 °C. -
Outcome: Introduction of aryl/heteroaryl groups to build biaryl systems common in kinase inhibitors.
C2-Carboxylic Acid: Amide Coupling
The carboxylic acid is electronically deactivated by the pyridine nitrogen but can be activated using standard reagents.
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Protocol: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt due to the lower nucleophilicity of the acid.
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Application: Formation of peptidomimetics or linking to solubilizing tails.
C4-Methoxy: Demethylation
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Reagent:
or Pyridine Hydrochloride (melt). -
Outcome: Reveals the 4-hydroxyl group (pyridinone tautomer), which can be triflated for further coupling, allowing the replacement of the methoxy group with amines or other alkyl groups.
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity profile allowing sequential modification at C2, C3, and C4.
Applications in Drug Discovery[1][3][5][10][11]
Kinase Inhibitor Scaffolds
The 3-bromo-4-methoxypicolinic acid motif is a bioisostere for anthranilic acid derivatives.
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Mechanism: The pyridine nitrogen and the C2-carbonyl oxygen often act as a bidentate ligand for metals (e.g.,
in active sites) or form key hinge-binding hydrogen bonds in kinases. -
Example: Used in the synthesis of inhibitors for BRD4 (Bromodomain-containing protein 4) and PI3K , where the 4-methoxy group fills a hydrophobic pocket and the 3-position vector allows for extension into the solvent-exposed region.
Agrochemicals
Picolinic acid derivatives are a major class of auxinic herbicides (e.g., Clopyralid, Picloram).
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Utility: The 3-bromo-4-methoxy analog serves as a precursor for novel herbicides that resist metabolic degradation in plants due to the steric bulk of the bromine and methoxy groups.
Handling & Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: WARNING .
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
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Storage: Hygroscopic. Store in a tightly sealed container under inert gas at 2–8 °C.
References
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Ambeed. (2024).[1] 3-Bromo-4-methoxypicolinic acid Product Analysis and CAS 1211588-82-7 Data. Link
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BLD Pharm. (2024). Certificate of Analysis: 3-Bromo-4-methoxypicolinic acid. Link
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ChemScene. (2024). Building Blocks: 3-Bromo-4-methoxypicolinic acid Properties. Link
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Google Patents. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids (US9475771B2). (Describes analogous SNAr and bromination chemistry for picolinic acids). Link
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Royal Society of Chemistry. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. (Provides context on bromination regioselectivity in benzoic/picolinic acids). Link
